molecular formula C10H11BrOZn B14894307 3-(Allyloxymethyl)phenylZinc bromide

3-(Allyloxymethyl)phenylZinc bromide

Cat. No.: B14894307
M. Wt: 292.5 g/mol
InChI Key: FWMOQMAEICAOCM-UHFFFAOYSA-M
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Description

3-(Allyloxymethyl)phenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an allyloxymethyl group (–CH₂OCH₂CH=CH₂) and a zinc-bromide moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic transmetallation agents. The allyloxymethyl substituent introduces steric and electronic effects that modulate reactivity, distinguishing it from simpler aryl zinc reagents.

Properties

Molecular Formula

C10H11BrOZn

Molecular Weight

292.5 g/mol

IUPAC Name

bromozinc(1+);prop-2-enoxymethylbenzene

InChI

InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-4,6-7H,1,8-9H2;1H;/q-1;;+2/p-1

InChI Key

FWMOQMAEICAOCM-UHFFFAOYSA-M

Canonical SMILES

C=CCOCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Allyloxymethyl)phenylZinc bromide can be synthesized through the reaction of 3-(allyloxymethyl)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 3-(allyloxymethyl)phenyl bromide in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for 3-(Allyloxymethyl)phenylZinc bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive materials.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxymethyl)phenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.

    Negishi Coupling: This reaction uses palladium or nickel catalysts and organohalides.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions.

Scientific Research Applications

3-(Allyloxymethyl)phenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-(Allyloxymethyl)phenylZinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, facilitating the transfer of the organic group to the palladium or nickel catalyst. This process involves several steps:

    Oxidative Addition: The organohalide reacts with the metal catalyst, forming a metal-organic intermediate.

    Transmetalation: The organic group from the zinc reagent is transferred to the metal catalyst.

    Reductive Elimination: The final product is formed, and the catalyst is regenerated.

Comparison with Similar Compounds

Key Structural Features :

  • Zinc Coordination: Likely adopts a linear or tetrahedral geometry, common in organozinc halides.
  • Reactivity : Susceptible to hydrolysis and oxidation, necessitating anhydrous handling.

Comparison with Similar Compounds

Zinc Bromide (ZnBr₂)

Chemical Formula : Br₂Zn
Molecular Weight : 225.19 g/mol
CAS RN : 7699-45-8

Property Zinc Bromide 3-(Allyloxymethyl)phenylZinc Bromide
Structure Ionic (Zn²⁺ + 2Br⁻) Covalent organometallic
Reactivity Lewis acid catalyst Nucleophilic coupling reagent
Stability Hygroscopic, stable in air Air- and moisture-sensitive
Applications Electrolytes, organic synthesis Cross-coupling reactions

Zinc bromide’s ionic nature contrasts sharply with the covalent Zn–C bond in 3-(Allyloxymethyl)phenylZinc bromide, which enables transmetallation in catalytic cycles .

[Zn(4-(Carboxymethoxy)phenyl)₃] Tetraaqua Complex

Chemical Formula : [C₂₁H₂₆N₂O₉Zn]·[C₁₁H₁₀O₅]
Key Features :

  • Hexacoordinated Zn(II) center bound to 4,4'-bipyridyl and water ligands.
  • 3D supramolecular architecture via O–H···O interactions .
Property Zn(II) Tetraaqua Complex 3-(Allyloxymethyl)phenylZinc Bromide
Coordination Six-coordinate (N,O-ligands) Likely two-coordinate (Zn–C, Zn–Br)
Stability Stable crystalline solid Thermally labile, reactive
Function Material chemistry (MOFs) Organic synthesis

The tetraaqua complex exemplifies zinc’s versatility in coordination chemistry, whereas the allyloxymethyl derivative prioritizes reactivity over structural rigidity .

1-Allyl-3-butylimidazolium Bromide

Chemical Formula : C₁₀H₁₇BrN₂
Molecular Weight : 245.15 g/mol
CAS RN : 863498-30-0

Property Imidazolium Bromide 3-(Allyloxymethyl)phenylZinc Bromide
Nature Ionic liquid Organometallic reagent
Bonding Ionic (cation + Br⁻) Covalent (Zn–C) + ionic (Zn–Br)
Applications Solvents, electrolytes Catalytic coupling

The imidazolium salt’s ionic character and low melting point contrast with the organozinc compound’s covalent bonding and synthetic utility .

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

Chemical Formula : C₁₂H₁₃N₂S⁺·Br⁻
Key Features :

  • Stabilized by N–H···Br hydrogen bonds.
  • Monoclinic P2₁/c symmetry .
Property Isothiouronium Bromide 3-(Allyloxymethyl)phenylZinc Bromide
Stabilization Hydrogen-bonded network Likely London dispersion forces
Reactivity Charge-assisted interactions Transmetallation reactivity
Use Case Crystal engineering Organic synthesis

The isothiouronium salt’s reliance on hydrogen bonding highlights differences in stabilization mechanisms compared to the organozinc compound’s covalent interactions .

Critical Stability Factors :

  • Moisture Sensitivity: More pronounced than ionic bromides (e.g., ZnBr₂) due to the reactive Zn–C bond .
  • Steric Effects : The allyloxymethyl group may hinder aggregation, improving solubility but reducing thermal stability compared to simpler aryl zinc bromides.

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